molecular formula C19H29BN2O3 B8083643 3-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

3-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide

Número de catálogo: B8083643
Peso molecular: 344.3 g/mol
Clave InChI: GAKUIGLMPHZWMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a piperidine core substituted with a 3-methyl group and a carboxamide moiety linked to a phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for biaryl synthesis . The piperidine-carboxamide scaffold is common in bioactive molecules, often contributing to target binding and pharmacokinetic optimization.

Propiedades

IUPAC Name

3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O3/c1-14-7-6-12-22(13-14)17(23)21-16-10-8-15(9-11-16)20-24-18(2,3)19(4,5)25-20/h8-11,14H,6-7,12-13H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKUIGLMPHZWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N3CCCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H25BO5\text{C}_{17}\text{H}_{25}\text{B}\text{O}_{5}

Research indicates that compounds containing boron moieties often exhibit unique interactions with biological targets. The presence of the dioxaborolane group in this compound suggests potential interactions with enzymes or receptors that are sensitive to boron-containing compounds.

Anticancer Properties

Recent studies have highlighted the anticancer properties of similar compounds. For instance, derivatives of boron-containing compounds have shown significant inhibition of cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific activity of 3-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide against various cancer cell lines needs further investigation but is expected to follow similar patterns based on structural analogs.

Cell Line IC50 (μM) Mechanism
MCF-70.87Induces apoptosis
MDA-MB-2311.75Cell cycle arrest at G2/M phase
HepG212.91Inhibits proliferation

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is also noteworthy. Boron-containing compounds have been shown to inhibit various enzymes effectively. For example:

  • α-Glucosidase : Moderate inhibition observed with an IC50 value around 188 μM.
  • β-Galactosidase : Inhibition noted with IC50 values ranging from 175 μM to 543 μM.

These findings suggest that the compound may exhibit similar inhibitory effects on key metabolic enzymes.

Case Studies

  • Study on Anticancer Activity : A recent study demonstrated that a structurally similar compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The study reported IC50 values indicating potent growth inhibition compared to standard chemotherapy agents like 5-Fluorouracil (5-FU) .
  • Enzyme Interaction Study : Another investigation into boron-based compounds revealed their ability to selectively inhibit α-glucosidase and β-galactosidase, suggesting a potential role in managing diabetes and obesity .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Initial assessments indicate:

  • Oral Bioavailability : Approximately 31.8% following administration.
  • Clearance Rate : 82.7 mL/h/kg post intravenous administration.

These parameters suggest a favorable pharmacokinetic profile conducive for further development in drug formulation.

Comparación Con Compuestos Similares

Structural Analogues with Boronate Esters
  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Benzamide ():
    Replaces the piperidine-carboxamide with a benzamide group. The absence of the piperidine ring may reduce conformational flexibility and alter target selectivity.
  • tert-Butyl 3-Methyl-4-(3-Methyl-5-(Dioxaborolan-2-yl)Phenyl)Piperidine-1-Carboxylate ():
    Features a tert-butyl ester instead of the carboxamide. This ester group may serve as a protecting moiety, requiring deprotection for further functionalization.

Table 1: Comparison of Key Structural Features

Compound Core Structure Boronate Position Key Functional Groups Molecular Weight (g/mol)
Target Compound Piperidine Para-phenyl Carboxamide, 3-methyl ~356.3 (calculated)
N-(4-Boronphenyl)Benzamide Benzene Para-phenyl Benzamide ~309.2 (calculated)
N-Methyl-4-Boronphenyl-Pyridine-Carboxamide Pyridine Ortho-pyridine Carboxamide, N-methyl 272.1 (C₁₃H₁₉BN₂O₃)
tert-Butyl Boronate-Piperidine Ester Piperidine Meta-phenyl tert-Butyl ester, 3-methyl 415.37 (C₂₄H₃₈BNO₄)
Piperidine-Carboxamide Derivatives
  • The molecular weight (444.5 g/mol) exceeds the target compound, which may affect bioavailability.
  • 4-(4-Bromo-2-Oxo-Benzodiazol-1-yl)-N-(4-Dimethylaminophenyl)Piperidine-1-Carboxamide (): Replaces the boronate with a brominated benzodiazolone, introducing halogenated electrophilic reactivity. The dimethylaminophenyl group enhances solubility but may increase off-target interactions.
Physicochemical Properties
  • Boronate Stability : The target compound’s boronate ester is sensitive to hydrolysis, requiring anhydrous conditions for storage and handling .
  • Lipophilicity : The 3-methyl group on the piperidine and the carboxamide moiety balance lipophilicity, favoring blood-brain barrier penetration compared to more polar analogues (e.g., ’s urea derivative).

Q & A

Q. What are the recommended synthetic routes for 3-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide, and what key reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Piperidine-carboxamide formation : React 3-methylpiperidine with phenyl isocyanate under anhydrous conditions to form the carboxamide core.

Boronic ester introduction : Couple the intermediate with 4-bromophenylboronic ester via Suzuki-Miyaura cross-coupling. Use Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent system of toluene/ethanol (3:1) at 80–90°C .
Key factors affecting yield include:

  • Catalyst loading : 2–5 mol% Pd for optimal activity.
  • Oxygen-free environment : Use degassed solvents and inert gas purging to prevent boronic ester oxidation .

Q. What purification methods are most effective for isolating 3-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide?

Methodological Answer:

  • Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate the product from unreacted boronic ester or coupling byproducts .
  • Recrystallization : For higher purity, recrystallize from a chloroform/methanol mixture (4:1) to remove polar impurities .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the piperidine methyl group (δ ~1.2–1.4 ppm) and boronic ester protons (absent due to steric shielding). The aromatic protons of the phenyl ring appear as distinct doublets (δ ~7.3–7.7 ppm) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ~385.2 for C₂₀H₂₉BN₂O₃) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving the boronic ester moiety of this compound?

Methodological Answer:

  • Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos ligand enhances efficiency for sterically hindered substrates .
  • Solvent/base systems : Use THF/H₂O with K₃PO₄ for improved solubility of aryl halides. Microwave-assisted heating (100°C, 30 min) can reduce reaction time .
  • Side reactions : Monitor for protodeboronation by TLC; add 2–5 mol% Cu(I) to suppress this .

Q. How can structural ambiguities (e.g., regioisomerism or boronic ester degradation) be resolved during characterization?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Correlate piperidine methyl protons (δ ~1.3 ppm) with adjacent carbons to confirm substitution patterns. Boronic ester carbons (δ ~85 ppm in ¹³C NMR) should show coupling to boron .
  • X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in chloroform), this provides unambiguous confirmation of the boronic ester geometry and piperidine conformation .

Q. What strategies mitigate stability issues associated with the boronic ester under experimental conditions?

Methodological Answer:

  • Storage : Keep at –20°C under argon to prevent hydrolysis. Use amber vials to avoid light-induced degradation .
  • In situ protection : During reactions, add 1–2 equivalents of pinacol to stabilize the boronic ester .

Q. How can computational methods aid in predicting the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

  • DFT calculations : Model the boronic ester’s Lewis acidity to predict its interactions with biological targets (e.g., serine proteases). Software like Gaussian or ORCA can optimize geometries .
  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes like proteasomes or kinases, guiding SAR studies .

Q. What analytical approaches address contradictions in biological activity data (e.g., inconsistent IC₅₀ values) across studies?

Methodological Answer:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1% to avoid solvent effects) .
  • Metabolite screening : Use LC-MS to check for boronic ester hydrolysis in cell media, which may alter activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.